4-Amino-3-methyl-2-phenylbutan-2-OL
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Overview
Description
4-Amino-3-methyl-2-phenylbutan-2-OL is an organic compound with the molecular formula C({11})H({17})NO This compound features a unique structure with an amino group, a methyl group, and a phenyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methyl-2-phenylbutan-2-OL typically involves multi-step organic reactions One common method starts with the alkylation of acetophenone to introduce the phenyl group
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency. Continuous flow reactors and other advanced technologies might be employed to scale up the production.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde, depending on the conditions.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are commonly used.
Reduction: Sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl(_2)) or phosphorus tribromide (PBr(_3)) can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Various amine derivatives.
Substitution: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
4-Amino-3-methyl-2-phenylbutan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Amino-3-methyl-2-phenylbutan-2-OL exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and engage in various biochemical pathways.
Comparison with Similar Compounds
4-Phenyl-2-butanol: Shares a similar butanol backbone but lacks the amino group.
3-Amino-2-phenylpropan-1-ol: Similar structure but with a different arrangement of functional groups.
Uniqueness: 4-Amino-3-methyl-2-phenylbutan-2-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-amino-3-methyl-2-phenylbutan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-9(8-12)11(2,13)10-6-4-3-5-7-10/h3-7,9,13H,8,12H2,1-2H3 |
InChI Key |
DDBQVTIIDFCISN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C)(C1=CC=CC=C1)O |
Origin of Product |
United States |
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